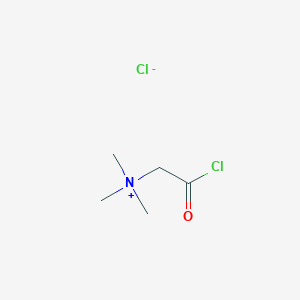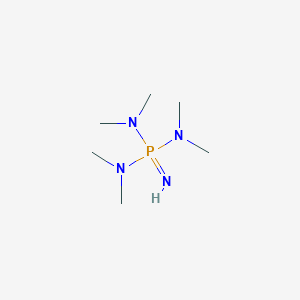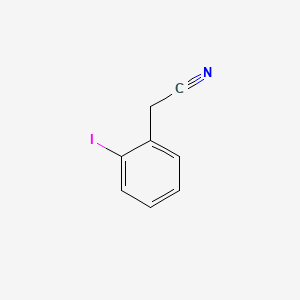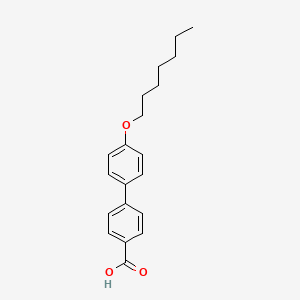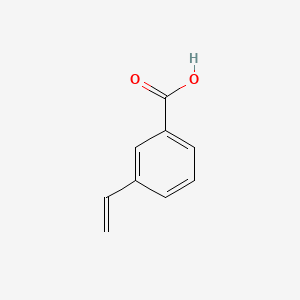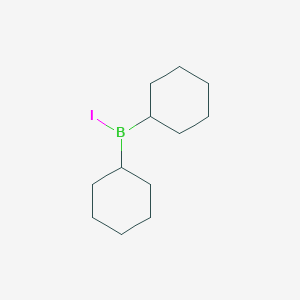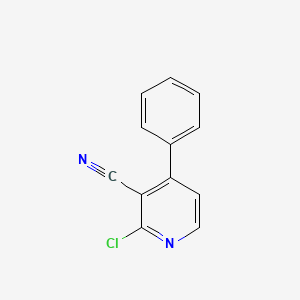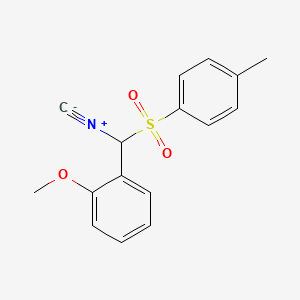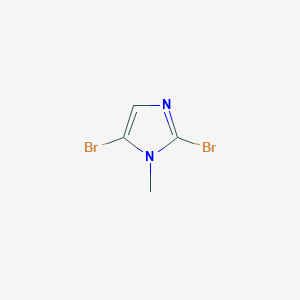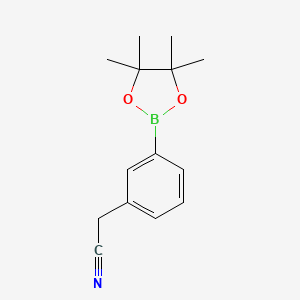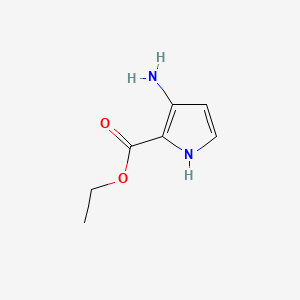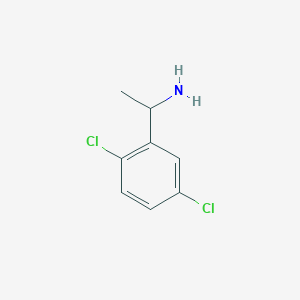![molecular formula C10H19ClSi B1586964 [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane CAS No. 5089-25-8](/img/structure/B1586964.png)
[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane
描述
[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane: is an organosilicon compound with the molecular formula C10H19ClSi. It is a versatile chemical used in various scientific research applications due to its unique properties. The compound is characterized by a cyclohexene ring attached to an ethyl group, which is further bonded to a dimethylchlorosilane moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane typically involves the reaction of 4-vinyl-1-cyclohexene with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The process can be summarized as follows:
Reactants: 4-vinyl-1-cyclohexene and chlorodimethylsilane.
Catalyst: A platinum-based catalyst is often used to facilitate the hydrosilylation reaction.
Conditions: The reaction is conducted at elevated temperatures, typically around 100-120°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorosilane group in [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding siloxanes, silamines, and silthioethers.
Hydrolysis: The compound readily hydrolyzes in the presence of water or moisture, forming silanols and hydrochloric acid.
Oxidation: Under oxidative conditions, the cyclohexene ring can be oxidized to form epoxides or diols.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Siloxanes: Formed from the reaction with alcohols.
Silamines: Formed from the reaction with amines.
Silthioethers: Formed from the reaction with thiols.
Epoxides and Diols: Formed from the oxidation of the cyclohexene ring.
科学研究应用
Chemistry:
Organic Synthesis: [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane is used as a precursor in the synthesis of various organosilicon compounds.
Surface Modification: It is employed in modifying surfaces to enhance hydrophobicity or introduce functional groups.
Biology and Medicine:
Drug Delivery Systems: The compound is explored for its potential in drug delivery systems due to its ability to form stable siloxane linkages.
Biocompatible Materials: It is used in the development of biocompatible materials for medical implants and devices.
Industry:
Coatings and Sealants: Utilized in the formulation of coatings and sealants to improve adhesion and durability.
Adhesives: Employed in the production of adhesives with enhanced performance characteristics.
作用机制
The mechanism of action of [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane primarily involves its reactivity with nucleophiles and its ability to form stable siloxane linkages. The molecular targets include hydroxyl, amino, and thiol groups, which react with the chlorosilane group to form covalent bonds. The pathways involved in its reactions include nucleophilic substitution and hydrolysis.
相似化合物的比较
- [2-(4-Cyclohexenyl)ethyl]methyldichlorosilane
- [2-(3-Cyclohexenyl)ethyl]trichlorosilane
- Dimethylchlorsilylethyl-3-cyclohexen
Comparison:
- Reactivity: [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane is unique in its reactivity due to the presence of both a cyclohexene ring and a chlorosilane group, allowing for diverse chemical transformations.
- Applications: While similar compounds are used in surface modification and organic synthesis, this compound offers a broader range of applications due to its unique structure and reactivity.
属性
IUPAC Name |
chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-4,10H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRFNPGYTWWODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC=CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393437 | |
| Record name | Chloro[2-(cyclohex-3-en-1-yl)ethyl]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-25-8 | |
| Record name | Chloro[2-(cyclohex-3-en-1-yl)ethyl]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


